N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(3-methoxyphenoxy)acetamide
Description
N-(1,3-Benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(3-methoxyphenoxy)acetamide is a structurally complex acetamide derivative featuring a benzothiazole core, a 3,5-dimethylpyrazole moiety linked via an ethyl chain, and a 3-methoxyphenoxy substituent. The pyrazole group, a common pharmacophore, enhances binding affinity in enzyme inhibition, while the methoxyphenoxy group may improve solubility and metabolic stability . Although direct crystallographic data for this compound is unavailable, analogous structures (e.g., N-(1,3-benzothiazol-2-yl)acetamide) have been resolved using SHELX software, suggesting similar methodologies could confirm its conformation .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-16-13-17(2)27(25-16)12-11-26(23-24-20-9-4-5-10-21(20)31-23)22(28)15-30-19-8-6-7-18(14-19)29-3/h4-10,13-14H,11-12,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJUNIWOVGZDCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN(C2=NC3=CC=CC=C3S2)C(=O)COC4=CC=CC(=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(3-methoxyphenoxy)acetamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Pyrazole Moiety: The pyrazole moiety can be introduced by reacting the benzothiazole derivative with a pyrazole-containing reagent, such as 3,5-dimethyl-1H-pyrazole, under basic conditions.
Formation of the Acetamide Linkage: The final step involves the coupling of the benzothiazole-pyrazole intermediate with 3-methoxyphenoxyacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halides, hydroxyl groups, nucleophiles like amines or thiols, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds featuring the pyrazole scaffold, including derivatives of N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(3-methoxyphenoxy)acetamide, exhibit promising anticancer properties. Pyrazoles are known to inhibit various cancer cell lines by targeting specific kinases involved in tumor proliferation and survival. For instance, a study highlighted that certain pyrazole derivatives demonstrated significant antiproliferative effects against breast and lung cancer cell lines .
Anti-inflammatory Properties
The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines. Research has demonstrated that pyrazole derivatives can modulate inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Pyrazole-containing compounds have been reported to exhibit activity against various bacterial strains and fungi, suggesting their potential use in developing new antibiotics .
Pesticidal Properties
The compound's structural features may confer insecticidal properties, making it suitable for agricultural applications. Pyrazole derivatives have been investigated for their ability to act as insect growth regulators or as direct insecticides against pests that threaten crops . This application is particularly relevant in the context of sustainable agriculture where chemical pesticides are being replaced with more environmentally friendly alternatives.
Herbicidal Activity
Research has indicated that certain pyrazole derivatives can inhibit plant growth by interfering with specific metabolic pathways in weeds. This makes them potential candidates for herbicide development aimed at controlling unwanted vegetation without harming desirable crops .
Polymer Chemistry
In material sciences, compounds like this compound can be utilized as additives or modifiers in polymer formulations. Their unique chemical structure may enhance the thermal stability and mechanical properties of polymers .
Photovoltaic Applications
There is emerging interest in the use of benzothiazole derivatives in organic photovoltaic devices due to their electronic properties. These compounds can potentially improve charge transport and light absorption in solar cells, contributing to more efficient energy conversion processes .
Summary of Case Studies
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(3-methoxyphenoxy)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Key Differences :
- The title compound lacks the electron-withdrawing trifluoromethyl group, which may reduce its enzymatic resistance compared to patent derivatives.
- The 3-methoxyphenoxy ether linkage (vs. phenyl in patent compounds) could alter π-π stacking interactions and solubility .
Pyrazole-Containing Acetamides
Pyrazole-imidazole hybrids () and difluoromethyl pyrazole derivatives () highlight the role of pyrazole in antimicrobial and catalytic applications (Table 2) .
| Compound Name (Example) | Pyrazole Substituent | Linked Group | Melting Point (°C) | Bioactivity |
|---|---|---|---|---|
| N-(4-Chloro-2-methylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1H-imidazol-1-yl]acetamide (7c) | 3,5-dimethyl | Imidazole-phenyl | 144–146 | Antimicrobial |
| Title Compound | 3,5-dimethyl | Ethyl-benzothiazole + methoxyphenoxy | N/A | Inferred enzyme inhibition |
Key Differences :
- The ethyl spacer between pyrazole and benzothiazole may increase conformational flexibility compared to rigid imidazole linkages .
Acetamides with N,O-Bidentate Directing Groups
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () exemplifies acetamides with directing groups for metal-catalyzed C–H functionalization . The title compound’s pyrazole and benzothiazole groups could similarly act as directing motifs, enabling selective modifications in synthetic chemistry.
Research Findings and Implications
- Synthetic Pathways : The title compound’s synthesis likely parallels methods for analogous pyrazole-acetamides, such as coupling activated acid derivatives with amines (e.g., ) .
- Physicochemical Properties: The methoxyphenoxy group may enhance solubility compared to non-polar analogues (e.g., ’s trifluoromethyl derivatives), though this requires experimental validation .
Q & A
Basic: What are the critical considerations for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the benzothiazole and pyrazole moieties, followed by coupling via alkylation or amidation. Key steps include:
- Pyrazole Functionalization: Introduce 3,5-dimethyl groups via nucleophilic substitution under reflux using chloroform or DMF as solvents .
- Benzothiazole-Acetamide Coupling: Use a carbodiimide coupling agent (e.g., EDC/HOBt) to link the benzothiazole amine to the acetamide backbone, ensuring pH control (6.5–7.5) to avoid side reactions .
- Optimization: Reaction temperatures (60–80°C) and solvent polarity (e.g., THF vs. DCM) significantly impact yield. Monitor progress via TLC and HPLC, adjusting stoichiometry of reactants (1:1.2 molar ratio) to favor product formation .
Basic: Which analytical techniques are essential for confirming structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to verify substituent positions (e.g., methoxyphenoxy protons at δ 3.8–4.0 ppm, pyrazole methyl groups at δ 2.1–2.3 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H] ~500–510 Da) and fragmentation patterns matching the benzothiazole-pyrazole scaffold .
- X-ray Crystallography: For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding between acetamide and benzothiazole groups) .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Antimicrobial Assays: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values). Structural analogs with pyrazole-thiazole hybrids show MICs of 8–32 µg/mL .
- Enzyme Inhibition: Screen against kinases (e.g., EGFR) using fluorescence-based assays. Similar compounds exhibit IC values <10 µM due to heterocyclic binding motifs .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Reference compounds with benzothiazole moieties show IC values of 5–20 µM .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target affinity?
Methodological Answer:
- Substituent Variation: Systematically modify the methoxyphenoxy group (e.g., replace -OCH with -CF or halogens) and assess changes in logP and binding affinity .
- Bioisosteric Replacement: Substitute the pyrazole ethyl group with cyclopropyl or allyl chains to evaluate steric effects on target engagement .
- Pharmacokinetic Profiling: Measure metabolic stability in liver microsomes and permeability (Caco-2 assays). Pyrazole derivatives often show improved half-lives (>2 hours) compared to non-heterocyclic analogs .
Advanced: How can computational methods predict biological targets and binding modes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., benzothiazole forming π-π stacking with Phe residue at position 856 in EGFR) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
- QSAR Modeling: Develop regression models using descriptors like polar surface area (PSA) and H-bond donors. For pyrazole-acetamides, PSA <90 Å correlates with blood-brain barrier penetration .
Advanced: How to address contradictions in biological data across studies?
Methodological Answer:
- Orthogonal Assays: Validate antimicrobial activity with both agar diffusion and time-kill assays to rule out false positives .
- Dose-Response Analysis: Use Hill slope calculations to distinguish specific binding (slope ≈1) from non-specific effects (slope <0.5) .
- Statistical Design: Apply Design of Experiments (DoE) to identify confounding variables (e.g., solvent DMSO concentration in cytotoxicity assays). Central composite designs can optimize assay reproducibility .
Data Presentation Example
| Parameter | Typical Range | Method | Reference |
|---|---|---|---|
| MIC (Antimicrobial) | 8–32 µg/mL | Broth microdilution | |
| IC (EGFR) | 5–20 µM | Fluorescence assay | |
| Metabolic Half-life | >2 hours | Liver microsomes | |
| Docking RMSD | <2 Å | AutoDock Vina |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
